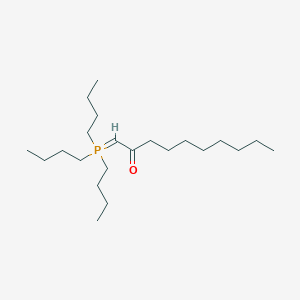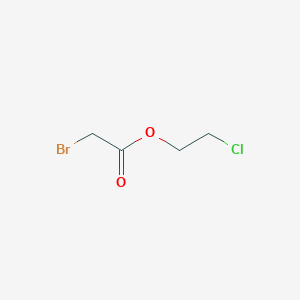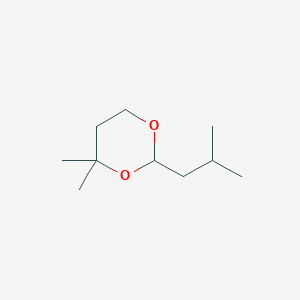
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- is an organic compound with the molecular formula C11H22O2. It is a colorless liquid known for its stability and unique chemical properties. This compound is part of the dioxane family, which consists of six-membered heterocyclic compounds containing two oxygen atoms. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol in the presence of an acid catalyst . The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield . The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dioxane, 4,4-dimethyl-2-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its stability and reactivity are influenced by the presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups, which can enhance its ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 1,3-Dioxolane, 2,2,4-trimethyl-
- 2,2-Dimethyl-1,3-dioxane-4-methanol
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- stands out due to its unique structural features, which provide enhanced stability and reactivity compared to other similar compounds. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes it particularly suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
58303-58-5 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-9-11-6-5-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
Clé InChI |
JKEZOTPYPOUIAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1OCCC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
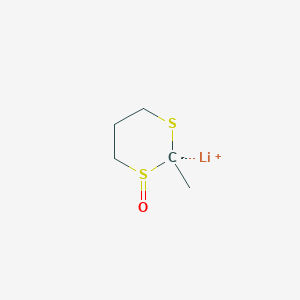

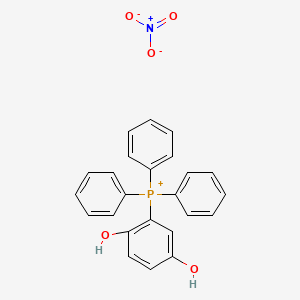


![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

